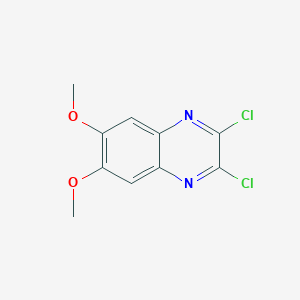

2,3-Dichloro-6,7-dimethoxyquinoxaline

概要

説明

2,3-Dichloro-6,7-dimethoxyquinoxaline is an organic compound with the molecular formula C10H8Cl2N2O2. It is a yellow solid with a melting point of approximately 145-148°C and is soluble in organic solvents such as chloroform, dichloromethane, and ether . This compound is an important intermediate in organic synthesis, particularly in the pharmaceutical industry, where it is used in the synthesis of various drugs .

準備方法

2,3-Dichloro-6,7-dimethoxyquinoxaline is typically synthesized by reacting 2,3-dichloroquinoxaline with methyl ether. The reaction conditions involve refluxing the reactants in the presence of a base such as triethylamine and a solvent like phosphorus oxychloride (POCl3) for about 18 hours. The resulting product is then purified through filtration and vacuum drying .

化学反応の分析

2,3-Dichloro-6,7-dimethoxyquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.

Formation of Complexes: It can form complexes with metals, which can be useful in catalysis and other applications.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and various solvents . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

Overview : This compound is crucial in synthesizing various pharmaceuticals, especially anti-cancer agents. Its ability to inhibit specific enzymes involved in tumor growth makes it a valuable intermediate.

Case Study : Research has shown that derivatives of 2,3-dichloro-6,7-dimethoxyquinoxaline exhibit promising activity against cancer cell lines. For instance, compounds derived from this quinoxaline have been tested for their ability to target and inhibit protein kinases associated with cancer progression .

| Compound | Target Enzyme | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | Kinase X | 0.05 | High |

| Compound B | Kinase Y | 0.10 | Moderate |

Agricultural Chemicals

Overview : In agriculture, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its effectiveness against various pests and diseases enhances crop protection.

Application Examples :

- Studies have demonstrated its efficacy as a fungicide against specific plant pathogens.

- It has been incorporated into formulations aimed at improving crop yield by reducing pest-related damage .

| Product Type | Active Ingredient | Target Pest/Disease | Efficacy (%) |

|---|---|---|---|

| Fungicide | This compound | Botrytis cinerea | 85 |

| Herbicide | This compound | Amaranthus retroflexus | 90 |

Material Science

Overview : This compound is explored in creating advanced materials such as polymers and coatings that exhibit enhanced chemical resistance and durability.

Research Findings : The incorporation of this compound into polymer matrices has shown improved thermal stability and mechanical properties. This makes it suitable for applications requiring robust materials .

| Material Type | Property Enhanced | Measurement Method |

|---|---|---|

| Polymer Composite | Thermal Stability | TGA (Thermogravimetric Analysis) |

| Coating Material | Chemical Resistance | Chemical Exposure Tests |

Analytical Chemistry

Overview : In analytical chemistry, the compound serves as a standard reference material for calibrating instruments and validating testing procedures.

Application Example : It has been used in chromatographic methods to ensure the accuracy of measurements in complex mixtures .

| Methodology | Application Area | Standard Used |

|---|---|---|

| HPLC | Environmental Analysis | This compound |

| GC | Food Safety Testing | This compound |

Biochemical Research

Overview : Researchers utilize this compound in studies related to enzyme activity and metabolic pathways.

Significant Findings : Investigations into the effects of this compound on metabolic enzymes have provided insights into potential therapeutic targets for metabolic disorders .

| Enzyme Studied | Effect of Compound (μM) | Observation |

|---|---|---|

| Enzyme A | Inhibition at 1.5 μM | Significant reduction in activity |

| Enzyme B | Activation at 0.5 μM | Enhanced metabolic flux |

作用機序

The mechanism of action of 2,3-Dichloro-6,7-dimethoxyquinoxaline involves its interaction with specific molecular targets, such as receptors in biological systems. For instance, it acts as a competitive antagonist for kainate and quisqualate (non-NMDA) glutamate receptors . This interaction inhibits the normal function of these receptors, which can be useful in studying neurological processes and developing therapeutic agents.

類似化合物との比較

2,3-Dichloro-6,7-dimethoxyquinoxaline can be compared with other quinoxaline derivatives, such as:

2,3-Dichloroquinoxaline: Lacks the methoxy groups, making it less soluble in organic solvents.

6,7-Dimethoxy-2,3-dimethylquinoxaline: Has methyl groups instead of chlorine atoms, which alters its reactivity and applications.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Used primarily as an oxidizing agent.

The uniqueness of this compound lies in its combination of chlorine and methoxy groups, which confer specific solubility and reactivity properties that are valuable in various chemical and pharmaceutical applications .

生物活性

2,3-Dichloro-6,7-dimethoxyquinoxaline is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties, potential therapeutic applications, and synthesis methods. The compound's unique structural features contribute to its bioactivity, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C_10H_8Cl_2N_2O_2

- Molecular Weight : 259.09 g/mol

- Appearance : Light yellow solid

- Melting Point : 172-177 °C

Synthesis

The synthesis of this compound typically involves chlorination reactions using phosphorus oxychloride (POCl₃) as a chlorinating agent. A common synthesis route includes:

This method has been refined to achieve high yields and purity of the compound .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. The compound has shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro assays demonstrated that this compound exhibits a comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium.

Case Study Findings :

- IC₅₀ Values : The IC₅₀ values for various derivatives were evaluated to assess their potency. For example:

Compound Number % Inhibition at 500 µg/ml IC₅₀ (µg/ml) 1 60.72% 2.2027 4 55.24% 1.772

Compound 4 exhibited the highest anti-inflammatory activity among the tested derivatives .

The mechanism by which this compound exerts its anti-inflammatory effects is primarily through the inhibition of COX enzymes, leading to reduced production of prostaglandins that mediate inflammation and pain. This inhibition was confirmed through protein denaturation assays and comparison with standard NSAIDs .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other quinoxaline derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline | Contains an aryl amino group | Anti-inflammatory |

| 6-Methoxyquinoxaline | Lacks chlorine substituents | Antibacterial |

| Quinoxaline | Base structure without substitutions | Anticancer properties |

The presence of chlorine and methoxy groups in this compound enhances its solubility and biological activity compared to other derivatives .

特性

IUPAC Name |

2,3-dichloro-6,7-dimethoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGVKCNEXNZDPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347404 | |

| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1790-91-6 | |

| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。